4-Anilino-2-chlorobenzonitrile
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Overview
Description
4-Anilino-2-chlorobenzonitrile is an organic compound with the molecular formula C13H9ClN2 It is a derivative of benzonitrile, where the benzene ring is substituted with an anilino group at the 4-position and a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-2-chlorobenzonitrile typically involves the reaction of 4-chloro-2-nitrobenzonitrile with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a reducing agent like hydrogen gas. The reaction conditions include a temperature range of 80-100°C and a pressure of 1-2 atm .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Anilino-2-chlorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The anilino group can be oxidized to form corresponding quinone derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
- Substitution reactions yield derivatives such as 4-hydroxy-2-chlorobenzonitrile.
- Reduction reactions yield 4-anilino-2-aminobenzonitrile.
- Oxidation reactions yield quinone derivatives .
Scientific Research Applications
4-Anilino-2-chlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive molecules and enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Anilino-2-chlorobenzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 4-Amino-2-chlorobenzonitrile
- 4-Chloro-2-nitrobenzonitrile
- 4-Anilino-2-fluorobenzonitrile
Comparison: 4-Anilino-2-chlorobenzonitrile is unique due to the presence of both an anilino group and a chlorine atom on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the chlorine atom enhances its electrophilic nature, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C13H9ClN2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-anilino-2-chlorobenzonitrile |
InChI |
InChI=1S/C13H9ClN2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8,16H |
InChI Key |
XQIGPUKQCSYQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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